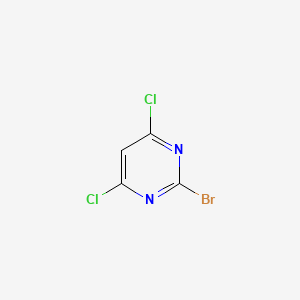

2-Bromo-4,6-dichloropyrimidine

Description

BenchChem offers high-quality 2-Bromo-4,6-dichloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-dichloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2N2/c5-4-8-2(6)1-3(7)9-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRZBKAOTVKUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399480-88-6 | |

| Record name | 2-Bromo-4,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-dichloropyrimidine is a pivotal heterocyclic building block in the synthesis of a diverse array of biologically active molecules and functional materials. Its trifunctional nature, possessing three distinct reactive sites, allows for sequential and regioselective modifications, making it a highly sought-after intermediate in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to 2-Bromo-4,6-dichloropyrimidine, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The synthesis is predominantly approached via a two-step sequence involving the initial formation of 2-amino-4,6-dichloropyrimidine, followed by a Sandmeyer reaction to introduce the bromo substituent.

Introduction: The Strategic Importance of 2-Bromo-4,6-dichloropyrimidine

The pyrimidine scaffold is a ubiquitous motif in pharmaceutical agents, owing to its ability to engage in various biological interactions. The strategic placement of halogen atoms on the pyrimidine ring, as seen in 2-Bromo-4,6-dichloropyrimidine, provides medicinal chemists with versatile handles for molecular elaboration through a variety of cross-coupling and nucleophilic substitution reactions.[1][3] The differential reactivity of the chloro and bromo substituents allows for a programmed, stepwise introduction of different functionalities, a crucial aspect in the construction of complex molecular architectures. This guide will dissect the most prevalent and efficient synthesis of this key intermediate.

Core Synthesis Pathway: A Two-Stage Approach

The most established and scalable synthesis of 2-Bromo-4,6-dichloropyrimidine proceeds through a two-stage process. The first stage involves the conversion of a readily available starting material, 2-amino-4,6-dihydroxypyrimidine, into its chlorinated analogue, 2-amino-4,6-dichloropyrimidine. The second stage employs a Sandmeyer reaction to replace the amino group with a bromine atom.

Stage 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

The conversion of 2-amino-4,6-dihydroxypyrimidine to 2-amino-4,6-dichloropyrimidine is a critical chlorination reaction. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[4][5]

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent serves as both the chlorinating agent and, in some protocols, the solvent. Its high reactivity is essential for the efficient replacement of the hydroxyl groups with chlorine atoms.

-

Tertiary Amine Base (e.g., N,N-dimethylaniline, triethylamine): The chlorination reaction generates hydrochloric acid (HCl) as a byproduct. The tertiary amine acts as an acid scavenger, neutralizing the HCl and preventing unwanted side reactions or decomposition of the starting material and product.[4][5] The choice of amine can influence the reaction rate and yield.

Reaction Mechanism Overview: The reaction proceeds through the formation of a Vilsmeier-Haack type intermediate. The lone pair on the nitrogen of the tertiary amine attacks the phosphorus atom of POCl₃, leading to the formation of a highly electrophilic species which then facilitates the replacement of the hydroxyl groups.[6][7]

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine [4]

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride.

-

Temperature Control: The mixture is heated to a specific temperature range, typically between 55-70°C. Maintaining this temperature is crucial for controlling the reaction rate and minimizing byproduct formation.

-

Addition of Amine Base: A tertiary amine, such as N,N-dimethylaniline, is added dropwise to the reaction mixture while maintaining the temperature. The slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully quenched by pouring it onto crushed ice or into cold water. This hydrolyzes the excess phosphorus oxychloride. The resulting slurry is then neutralized with a base (e.g., sodium hydroxide) to a pH of 8-9, causing the product to precipitate.[4]

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like benzene to yield 2-amino-4,6-dichloropyrimidine of high purity.[4]

Data Presentation: Comparison of Reaction Conditions for 2-Amino-4,6-dichloropyrimidine Synthesis

| Parameter | Method A (Reflux)[4] | Method B (Controlled Temp)[4] |

| Temperature | Reflux (~107°C) | 55-70°C |

| Amine Base | N,N-dimethylaniline | N,N-dimethylaniline |

| POCl₃:Substrate Ratio | Large excess | 3.4:1 to 4.2:1 |

| Reaction Time | ~8 hours | ~4 hours |

| Yield | ~70% | ~86% |

Stage 2: Sandmeyer Reaction for the Synthesis of 2-Bromo-4,6-dichloropyrimidine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[8][9] In this stage, the amino group of 2-amino-4,6-dichloropyrimidine is transformed into a bromo group.

Causality Behind Experimental Choices:

-

Diazotization: The first step of the Sandmeyer reaction is the conversion of the primary amino group into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr). The reaction is carried out at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[10][11]

-

Copper(I) Bromide (CuBr): Copper(I) salts are essential catalysts for the Sandmeyer reaction.[9] CuBr facilitates the single-electron transfer (SET) mechanism that leads to the formation of an aryl radical and the subsequent introduction of the bromide.

Reaction Mechanism Overview: The reaction proceeds via the formation of a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution. The copper(I) bromide donates an electron to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and yielding the desired 2-Bromo-4,6-dichloropyrimidine.[9]

Experimental Protocol: Synthesis of 2-Bromo-4,6-dichloropyrimidine

-

Diazotization: 2-Amino-4,6-dichloropyrimidine is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is often indicated by a color change.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous evolution of nitrogen gas is typically observed.

-

Reaction Completion and Workup: The reaction mixture is stirred at room temperature for a period to ensure complete reaction. The product is then extracted into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-4,6-dichloropyrimidine.

Visualizing the Synthesis Pathway

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Properties of diazonium salts | Filo [askfilo.com]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

A Technical Guide to the Reaction Mechanisms of 2-Bromo-4,6-dichloropyrimidine

Introduction: The Strategic Importance of 2-Bromo-4,6-dichloropyrimidine in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules and natural products makes it a high-value target for synthetic modification. Among the various functionalized pyrimidines, 2-bromo-4,6-dichloropyrimidine stands out as a versatile and strategically important building block. The presence of three distinct halogen atoms at electronically differentiated positions (C2, C4, and C6) offers a unique platform for sequential and regioselective functionalization. This allows for the systematic exploration of chemical space and the rapid generation of diverse compound libraries, a critical aspect of both lead generation and optimization in the pharmaceutical industry.[1][2]

This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms governing the functionalization of 2-bromo-4,6-dichloropyrimidine. We will delve into the principles of nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions, offering field-proven insights into achieving desired regioselectivity. Each section is grounded in authoritative scientific literature and includes detailed experimental protocols to bridge theory with practical application.

Pillar 1: Understanding the Inherent Reactivity and Regioselectivity

The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms, which makes the carbon atoms electron-deficient and susceptible to nucleophilic attack.[3] In 2-bromo-4,6-dichloropyrimidine, the positions C4 and C6 are generally more electrophilic than the C2 position. This is a consequence of greater resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position.[4][5]

However, the nature of the leaving group also plays a crucial role. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is typically I > Br > Cl.[6] This suggests that the C-Br bond at the C2 position will be more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bonds at C4 and C6. This dichotomy between the inherent electrophilicity of the ring positions and the reactivity of the halogens is the key to mastering the selective functionalization of this versatile scaffold.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental transformation for introducing a wide array of nucleophiles onto the pyrimidine core.[4]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

Caption: Generalized SNAr mechanism on a dihalopyrimidine.

Regioselectivity in SNAr Reactions

For 2-bromo-4,6-dichloropyrimidine, SNAr reactions with most nucleophiles, such as amines and alkoxides, will preferentially occur at the more electrophilic C4 and C6 positions.[4][7][8] The two chlorine atoms are electronically equivalent in the starting material, so a mixture of 4- and 6-substituted products is often obtained if the reaction is not driven to completion for disubstitution. The bromine at the C2 position is generally less reactive towards SNAr.

However, the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to substituents on the ring. For instance, the presence of an electron-donating group at a neighboring position can alter the electronic distribution and favor substitution at C2.[9][10] Computational studies using Density Functional Theory (DFT) have been employed to model the reaction pathways and predict the activation energies, revealing that even subtle electronic changes can invert the typical regioselectivity.[11][12]

Experimental Protocol: Amination of 2-Bromo-4,6-dichloropyrimidine

This protocol describes a general procedure for the amination at the C4/C6 position.

-

Reagents and Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or THF.

-

Addition of Amine: Add the desired amine (1.0-1.2 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).[13]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Pillar 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have revolutionized modern synthetic chemistry.[1] For 2-bromo-4,6-dichloropyrimidine, these reactions offer a pathway to selectively functionalize the C2 position due to the higher reactivity of the C-Br bond.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Regioselectivity: In the case of 2-bromo-4,6-dichloropyrimidine, the Suzuki coupling will preferentially occur at the C2 position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step.[15]

Experimental Protocol: Suzuki Coupling at C2

-

Reagents and Setup: To a degassed mixture of 2-bromo-4,6-dichloropyrimidine (1.0 eq), the desired boronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol %).[16][17]

-

Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for C-Br bond activation. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Promotes solubility of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |

Table 1: Typical conditions for Suzuki coupling of 2-bromo-4,6-dichloropyrimidine.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[18][19]

Mechanism: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the product.[6][20]

Regioselectivity: Similar to the Suzuki coupling, the Sonogashira reaction on 2-bromo-4,6-dichloropyrimidine is expected to be highly selective for the C2 position.

Experimental Protocol: Sonogashira Coupling at C2

-

Reagents and Setup: In a Schlenk flask, combine 2-bromo-4,6-dichloropyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and a copper co-catalyst (e.g., CuI, 1-3 mol %) in a degassed solvent like THF or DMF.

-

Addition of Reagents: Add a base, typically an amine such as triethylamine or diisopropylamine, followed by the terminal alkyne (1.1-1.5 eq).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove insoluble salts. Concentrate the filtrate and purify the residue by column chromatography.[6]

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[21][22] This reaction is particularly valuable as it often proceeds under milder conditions than traditional methods and tolerates a wide range of functional groups.[23][24]

Mechanism: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[21]

Regioselectivity and Catalyst Choice: While SNAr amination favors the C4/C6 positions, the Buchwald-Hartwig reaction can be directed to the C2 position. Recent advances have shown that specific ligand systems, such as bulky biaryl phosphine ligands (e.g., tBuBrettPhos), can achieve high selectivity for the amination of the C2-chloro position in 2,4-dichloropyrimidines, overcoming the inherent preference for C4 substitution.[25] Given the higher reactivity of the C-Br bond, it is highly probable that these catalyst systems will also be effective for the C2-amination of 2-bromo-4,6-dichloropyrimidine.

Caption: Experimental workflow for C2-selective Buchwald-Hartwig amination.

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination

-

Reagents and Setup: In a glovebox, charge a vial with a palladium pre-catalyst (e.g., P5, 1-2 mol %), a bulky phosphine ligand (e.g., L5, 1-2 mol %), and a strong base like sodium tert-butoxide (1.5 eq).[25]

-

Addition of Substrates: Add a solution of 2-bromo-4,6-dichloropyrimidine (1.0 eq) and the amine (1.2 eq) in an anhydrous, deoxygenated solvent such as toluene.

-

Reaction Conditions: Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with stirring.

-

Work-up and Purification: After cooling, quench the reaction, extract with an organic solvent, and purify by column chromatography.

Pillar 4: Inverting Conventional Selectivity - A Case Study in C-S Coupling

A significant breakthrough in the functionalization of dihalopyrimidines has been the development of methods to invert the conventional C4-selectivity. Research has shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[7][26][27][28] This atypical selectivity stands in stark contrast to thousands of previously reported palladium-catalyzed cross-couplings that favor C4.[26][27] The selectivity is highly sensitive to the structure of the Pd(II) precatalyst, and it is believed that the reaction may not proceed through a typical oxidative addition pathway.[26][27] This methodology provides a powerful strategy for accessing novel chemical space and could be directly applicable to achieving C2-thioetherification of 2-bromo-4,6-dichloropyrimidine.

| Reaction Type | Typical Selectivity | Conditions for C2-Selectivity | Key Mechanistic Insight |

| SNAr | C4/C6 | Electron-donating substituents on the ring.[9][10] | Altered LUMO distribution. |

| Suzuki Coupling | C2 (due to C-Br) | Standard Pd catalysts (e.g., Pd(PPh₃)₄).[15] | Preferential oxidative addition at C-Br bond. |

| Buchwald-Hartwig | C4 (SNAr) or C2 | Bulky biaryl phosphine ligands.[25] | Ligand-controlled regioselectivity. |

| C-S Coupling | C4 | Pd(II) precatalysts with bulky NHC ligands.[7][26][27] | Atypical mechanism, possibly avoiding standard oxidative addition. |

Table 2: Summary of regioselectivity in the functionalization of 2-bromo-4,6-dichloropyrimidine.

Conclusion and Future Outlook

2-Bromo-4,6-dichloropyrimidine is a powerful and versatile building block in medicinal chemistry, offering multiple avenues for selective functionalization. A thorough understanding of the interplay between the electronic properties of the pyrimidine ring and the relative reactivity of the different halogen substituents is paramount for designing efficient and predictable synthetic routes. While SNAr reactions typically favor substitution at the C4 and C6 positions, palladium-catalyzed cross-coupling reactions provide a robust platform for selective functionalization at the C2 position. The continued development of novel catalyst systems, particularly those employing sophisticated ligands, is expanding the synthetic toolbox and enabling chemists to invert conventional regioselectivity, opening doors to previously inaccessible molecular architectures. The principles and protocols outlined in this guide serve as a foundational resource for researchers aiming to harness the full synthetic potential of this valuable heterocyclic scaffold.

References

- Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).

- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.

- BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines.

- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. (n.d.).

- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (n.d.). Google Patents.

- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed.

- Process for preparing 2-amino-4,6-dichloropyrimidine. (n.d.). Google Patents.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). NIH.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).

- Process for producing 2-amino-4,6-dichloropyrimidine. (n.d.). European Patent Office.

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.

- General reaction of pyrimidine ring 23 and 29-32, singly activated.... (n.d.). ResearchGate.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).

- SNAr Reactions on pi-deficient aromatic rings. (2020). YouTube.

- Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. (2024). RSC Publishing.

- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.

- Sonogashira Coupling. (n.d.). NROChemistry.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

- Regioselective 2-Amination of Polychloropyrimidines. (n.d.). Organic Letters.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.

- Sonogashira Coupling Reaction Mechanism. (2016). YouTube.

- Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. (2025).

- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.

- A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. (2024). ResearchGate.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.

- Sonogashira coupling. (n.d.). Wikipedia.

- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science (RSC Publishing).

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017).

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... (n.d.). ResearchGate.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.

- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). PubMed.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed.

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 8. benchchem.com [benchchem.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. research.rug.nl [research.rug.nl]

- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 25. datapdf.com [datapdf.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromo-4,6-dichloropyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-4,6-dichloropyrimidine (CAS No. 1399480-88-6), a halogenated pyrimidine derivative of significant interest in synthetic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally related analogues to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the identification and characterization of this molecule.

Introduction

2-Bromo-4,6-dichloropyrimidine belongs to the class of polyhalogenated pyrimidines, which are versatile building blocks in organic synthesis. The strategic placement of three distinct halogen atoms on the pyrimidine ring offers multiple reactive sites for nucleophilic substitution and cross-coupling reactions, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.

An unambiguous structural elucidation is paramount for any synthetic application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth, predictive analysis of the key spectroscopic features of 2-Bromo-4,6-dichloropyrimidine, supported by data from closely related compounds to ensure a high degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-Bromo-4,6-dichloropyrimidine forms the basis for all spectroscopic predictions. The pyrimidine ring is an electron-deficient aromatic system, and the presence of three electron-withdrawing halogen atoms further influences the electronic environment of the constituent atoms.

Diagram of the Molecular Structure of 2-Bromo-4,6-dichloropyrimidine:

Caption: Molecular structure of 2-Bromo-4,6-dichloropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Bromo-4,6-dichloropyrimidine are discussed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Bromo-4,6-dichloropyrimidine is expected to be simple, exhibiting a single signal for the proton at the C5 position. The chemical shift of this proton is influenced by the two adjacent chloro-substituted carbons and the overall electron-deficient nature of the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectral Data of 2-Bromo-4,6-dichloropyrimidine

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet | 1H | H-5 |

Justification for Prediction: The chemical shift of the proton in 4,6-dichloropyrimidine is observed at approximately 7.46 ppm. The introduction of a bromine atom at the C2 position is expected to have a deshielding effect on the H-5 proton due to its electron-withdrawing nature, thus shifting the signal further downfield.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the chemical environment of each carbon atom in the pyrimidine ring. The chemical shifts are significantly influenced by the directly attached and neighboring halogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data of 2-Bromo-4,6-dichloropyrimidine

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-4, C-6 |

| ~150 - 155 | C-2 |

| ~120 - 125 | C-5 |

Justification for Prediction: In 4,6-dichloropyrimidine, the carbon atoms bearing chlorine atoms (C-4 and C-6) resonate at around 162 ppm, while C-2 is at approximately 158 ppm and C-5 is at 120 ppm. The introduction of a bromine atom at the C-2 position will likely cause a downfield shift for C-2 and have a smaller effect on the other carbons. The predicted values are based on these additive effects of halogen substitution on aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The IR spectrum of 2-Bromo-4,6-dichloropyrimidine will be characterized by vibrations of the pyrimidine ring and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Bands of 2-Bromo-4,6-dichloropyrimidine

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | C-H stretching (aromatic) |

| ~1550 - 1500 | Strong | C=N stretching (pyrimidine ring) |

| ~1450 - 1350 | Medium-Strong | C=C stretching (pyrimidine ring) |

| ~850 - 750 | Strong | C-Cl stretching |

| ~700 - 600 | Medium | C-Br stretching |

Justification for Prediction: The predicted absorption bands are based on the characteristic frequencies of similar aromatic and halogenated heterocyclic compounds. The C=N and C=C stretching vibrations are typical for pyrimidine rings. The strong absorptions in the lower frequency region are indicative of the C-Cl and C-Br stretching modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and two chlorine atoms in 2-Bromo-4,6-dichloropyrimidine will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data of 2-Bromo-4,6-dichloropyrimidine

| m/z | Predicted Relative Intensity (%) | Assignment |

| 226/228/230/232 | High | [M]⁺ Isotopic cluster |

| 191/193/195 | Moderate | [M-Cl]⁺ |

| 147/149 | Moderate | [M-Br]⁺ |

| 112/114 | Low | [M-Br-Cl]⁺ |

Justification for Prediction: The molecular weight of 2-Bromo-4,6-dichloropyrimidine is approximately 227.87 g/mol . The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern is predicted to involve the loss of halogen atoms, which are relatively good leaving groups.

Diagram of the Predicted Mass Spectrometry Fragmentation Pathway:

Caption: Predicted fragmentation pathway for 2-Bromo-4,6-dichloropyrimidine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 2-Bromo-4,6-dichloropyrimidine.

NMR Spectroscopy

Diagram of the NMR Workflow:

The Halogenated Pyrimidine Core: A Technical Guide to the Structural Nuances of 2-Bromo-4,6-dichloropyrimidine Derivatives for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Halogenation of this heterocycle provides a powerful tool to modulate its physicochemical and pharmacological properties. This guide delves into the structural intricacies of 2-Bromo-4,6-dichloropyrimidine and its derivatives, offering a comprehensive overview for researchers engaged in drug design and development. While a definitive published crystal structure for 2-Bromo-4,6-dichloropyrimidine is not currently available in open-access crystallographic databases, this guide will leverage data from closely related analogues, such as 2,4-dichloropyrimidine[1], to provide a robust predictive and comparative analysis of its solid-state architecture. We will explore the profound influence of halogen substitution on molecular geometry, crystal packing, and intermolecular interactions, all of which are critical determinants of a compound's biological activity and pharmaceutical suitability.

Introduction: The Pyrimidine Scaffold in Modern Drug Design

Pyrimidine, a fundamental component of nucleic acids, is a privileged scaffold in drug discovery due to its versatile synthetic accessibility and its ability to engage in a wide range of biological interactions.[2] The introduction of halogen atoms—chlorine and bromine—onto the pyrimidine ring is a well-established strategy to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2] Specifically, the 2,4,6-trisubstituted pattern, as seen in 2-Bromo-4,6-dichloropyrimidine, offers multiple points for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.[3] Understanding the three-dimensional arrangement of these halogenated pyrimidines at the atomic level is paramount for rational drug design, enabling the prediction and optimization of interactions with protein targets.

Synthesis and Crystallization of 2-Bromo-4,6-dichloropyrimidine Derivatives: A Methodological Approach

The synthesis of 2-Bromo-4,6-dichloropyrimidine typically involves the halogenation of a suitable pyrimidine precursor. A common starting material is 2-aminopyrimidine, which can undergo diazotization followed by a Sandmeyer-type reaction to introduce the bromine and chlorine atoms. Alternatively, direct halogenation of the pyrimidine ring can be achieved using various halogenating agents.

Experimental Protocol: Synthesis and Crystallization

This protocol outlines a representative method for the synthesis of a 2-Bromo-4,6-dichloropyrimidine derivative and its subsequent crystallization for X-ray diffraction analysis.

Step 1: Synthesis of 2-Bromo-4,6-dichloropyrimidine

-

Starting Material: 4,6-dihydroxypyrimidine.

-

Chlorination: React 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride (POCl₃) to convert the hydroxyl groups to chlorine atoms, yielding 4,6-dichloropyrimidine.

-

Bromination: Introduce bromine at the 2-position. This can be achieved via electrophilic bromination using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or under UV irradiation.

-

Work-up and Purification: Quench the reaction mixture with ice water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

Step 2: Single Crystal Growth

-

Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile) and their mixtures is recommended.

-

Crystallization Technique: Slow evaporation is a commonly used and effective method. Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature. Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor and mount them on a goniometer head for X-ray diffraction analysis.

The following diagram illustrates the general workflow for the synthesis and structural analysis of 2-Bromo-4,6-dichloropyrimidine derivatives.

Caption: Workflow for Synthesis and Structural Analysis.

The Crystal Structure of Halogenated Pyrimidines: A Comparative Analysis

While the specific crystal structure of 2-Bromo-4,6-dichloropyrimidine is not publicly available, we can infer its key structural features by examining the crystal structure of the closely related 2,4-dichloropyrimidine.[1]

Molecular Geometry

The pyrimidine ring is expected to be essentially planar. The introduction of the bulky bromine and chlorine atoms will likely cause minor distortions from ideal planarity. The C-Cl and C-Br bond lengths are anticipated to be within the typical ranges for such bonds on an aromatic ring. The endocyclic bond angles of the pyrimidine ring will be influenced by the electronegativity and steric bulk of the halogen substituents.

Crystal Packing and Intermolecular Interactions

The crystal packing of 2-Bromo-4,6-dichloropyrimidine will be governed by a network of non-covalent interactions. Of particular importance are halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In this case, halogen bonds could form between the bromine or chlorine atoms of one molecule and the nitrogen atoms of a neighboring pyrimidine ring.

Additionally, C-H···N and C-H···Cl/Br hydrogen bonds, as well as π-π stacking interactions between the pyrimidine rings, are likely to play a significant role in stabilizing the crystal lattice. The interplay of these various interactions will dictate the overall supramolecular architecture.

The diagram below illustrates the potential intermolecular interactions that could be observed in the crystal structure of 2-Bromo-4,6-dichloropyrimidine.

Caption: Potential Intermolecular Interactions.

Comparative Crystallographic Data

The following table presents the crystallographic data for 2,4-dichloropyrimidine, which serves as a valuable reference for predicting the structural parameters of 2-Bromo-4,6-dichloropyrimidine.

| Parameter | 2,4-Dichloropyrimidine[1] |

| Chemical Formula | C₄H₂Cl₂N₂ |

| Formula Weight | 148.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5090 (15) |

| b (Å) | 10.776 (2) |

| c (Å) | 7.1980 (14) |

| β (°) | 92.92 (3) |

| Volume (ų) | 581.7 (2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.701 |

Spectroscopic Characterization

The structural elucidation of 2-Bromo-4,6-dichloropyrimidine and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of the pyrimidine ring protons and carbons will be influenced by the electron-withdrawing effects of the halogen substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the chemical bonds within the molecule, such as the C-N and C-Cl/C-Br stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. The isotopic pattern of bromine and chlorine will be a distinctive feature in the mass spectrum.

Applications in Drug Discovery and Development

2-Bromo-4,6-dichloropyrimidine is a versatile building block for the synthesis of a wide array of biologically active compounds. The differential reactivity of the halogen substituents allows for selective functionalization. For instance, the chlorine atoms are generally more susceptible to nucleophilic aromatic substitution than the bromine atom, enabling stepwise modifications of the pyrimidine core. This scaffold has been utilized in the development of inhibitors for various protein kinases, which are important targets in cancer therapy.[3]

Conclusion

While the definitive crystal structure of 2-Bromo-4,6-dichloropyrimidine remains to be reported, a comprehensive understanding of its likely structural features can be achieved through a comparative analysis of related halogenated pyrimidines. The interplay of molecular geometry, crystal packing, and intermolecular interactions, particularly halogen bonding, is crucial for its solid-state behavior and its interactions with biological macromolecules. This guide provides a foundational understanding for researchers leveraging this important scaffold in the design and synthesis of novel therapeutic agents. Further experimental work to elucidate the precise crystal structure of 2-Bromo-4,6-dichloropyrimidine would be a valuable contribution to the field of medicinal and materials chemistry.

References

-

Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (n.d.). PMC. Retrieved December 10, 2023, from [Link]

-

(PDF) 2,4-Dichloropyrimidine. (2009). ResearchGate. Retrieved December 10, 2023, from [Link]

-

2-Amino-4,6-dichloropyrimidine. (n.d.). PubChem. Retrieved December 10, 2023, from [Link]

-

X-Ray Diffraction Analysis. (2023). Biology LibreTexts. Retrieved December 10, 2023, from [Link]

-

XRD analysis | X ray diffraction and crystallography Laboratory. (n.d.). Groupe 6NAPSE. Retrieved December 10, 2023, from [Link]

-

2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine. (n.d.). PMC. Retrieved December 10, 2023, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved December 10, 2023, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved December 10, 2023, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. Retrieved December 10, 2023, from [Link]

-

(PDF) Design, Synthesis, and X-Ray Crystal Structures of. (n.d.). Amanote Research. Retrieved December 10, 2023, from [Link]

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR. Retrieved December 10, 2023, from [Link]

-

Synthesis and characterization of new 2-pyrimidyl chalcogen (S, Se, Te) compounds: X-ray crystal structure of bis(4,6-dimethyl-2-pyrimidyl)diselenide and 4,6-dimethyl-2-(phenylselanyl)pyrimidine. (2006). ResearchGate. Retrieved December 10, 2023, from [Link]

-

X-RAY POWDER DIFFRACTION - XRD for the analyst. (n.d.). Imaging and Microscopy Facility. Retrieved December 10, 2023, from [Link]

-

Search - Access Structures. (n.d.). CCDC. Retrieved December 10, 2023, from [Link]

-

standard x-ray diffraction powder patterns. (n.d.). NIST Technical Series Publications. Retrieved December 10, 2023, from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved December 10, 2023, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). PMC. Retrieved December 10, 2023, from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Bromo-4,6-dichloropyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromo-4,6-dichloropyrimidine, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes information from structurally related analogues, outlines a robust experimental protocol for precise solubility determination, and discusses the underlying physicochemical principles that govern its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in process development, reaction optimization, and formulation.

Introduction: The Significance of 2-Bromo-4,6-dichloropyrimidine and Its Solubility

2-Bromo-4,6-dichloropyrimidine is a highly functionalized pyrimidine derivative. The presence of three halogen substituents—a bromine atom and two chlorine atoms—on the pyrimidine ring imparts distinct reactivity, making it a valuable building block for the synthesis of more complex molecules. The differential reactivity of the halogens allows for selective transformations, a crucial aspect in the design of novel therapeutic agents and specialized chemicals.

The solubility of 2-bromo-4,6-dichloropyrimidine in organic solvents is a critical parameter that influences its utility in synthetic chemistry. Proper solvent selection is paramount for:

-

Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental for efficient molecular interactions. Poor solubility can lead to sluggish or incomplete reactions, ultimately impacting the yield and purity of the desired product.

-

Purification Processes: Techniques such as crystallization and chromatography, which are central to isolating and purifying compounds, are highly dependent on the differential solubility of the target molecule and its impurities in various solvent systems.

-

Formulation and Drug Delivery: In the context of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates can influence the choice of formulation strategies and the ultimate bioavailability of the drug.

Given the importance of this physicochemical property, this guide aims to provide a foundational understanding of the solubility of 2-bromo-4,6-dichloropyrimidine, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

2-Bromo-4,6-dichloropyrimidine is a halogenated aromatic heterocycle. The pyrimidine core, with its two nitrogen atoms, introduces a degree of polarity to the molecule. However, the presence of three bulky halogen atoms significantly increases its lipophilicity. This structural composition suggests that the compound will exhibit limited solubility in highly polar solvents like water and will be more soluble in organic solvents of low to moderate polarity. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[1]

Insights from Structurally Similar Compounds:

Examining the solubility of analogous compounds provides valuable qualitative guidance. For instance, 2,4-dichloropyrimidine is reported to be soluble in common organic solvents such as ethanol, ether, and chloroform, while having limited solubility in water.[2] Similarly, 4-bromo-2-chloropyrimidine is described as being soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).[3]

Based on these observations, a qualitative solubility profile for 2-bromo-4,6-dichloropyrimidine can be predicted.

Table 1: Predicted Qualitative Solubility of 2-Bromo-4,6-dichloropyrimidine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Moderate to High | The lipophilic nature imparted by the halogen atoms suggests good solubility in non-polar environments. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar pyrimidine ring while also accommodating the non-polar halogenated portions of the molecule. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are strong, versatile solvents capable of dissolving a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Moderate | The ability of these solvents to hydrogen bond may be less effective in solvating the heavily halogenated, non-hydrogen bond donating solute. |

| Highly Polar Protic | Water | Low to Insoluble | The significant lipophilic character of the molecule is expected to result in poor solubility in water. |

It is imperative to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable gravimetric method for determining the equilibrium solubility of 2-bromo-4,6-dichloropyrimidine in a chosen organic solvent at a specific temperature.

Objective:

To quantitatively determine the equilibrium solubility of 2-bromo-4,6-dichloropyrimidine in a selected organic solvent at a defined temperature.

Materials and Equipment:

-

2-Bromo-4,6-dichloropyrimidine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Sources

The Synthetic Chemist's Compass: A Technical Guide to 2-Bromo-4,6-dichloropyrimidine in Medicinal Chemistry

Foreword: The Strategic Value of Polychlorinated Pyrimidines in Drug Discovery

In the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, embedded in the very fabric of life as a key component of nucleobases. Its synthetic versatility has rendered it a privileged structure in the design of therapeutic agents. Among the vast arsenal of pyrimidine-based building blocks, 2-Bromo-4,6-dichloropyrimidine emerges as a particularly strategic asset. Its trifunctional nature, with three distinct halogen atoms, offers a programmable platform for sequential and site-selective chemical modifications. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of 2-Bromo-4,6-dichloropyrimidine, offering researchers, scientists, and drug development professionals a technical compass to navigate its rich chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of 2-Bromo-4,6-dichloropyrimidine is paramount for its effective application.

| Property | Value |

| Molecular Formula | C₄HBrCl₂N₂ |

| Molecular Weight | 227.87 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 18333-54-5 |

The synthesis of 2-Bromo-4,6-dichloropyrimidine is not as widely documented as that of its simpler chlorinated analogs. However, a logical and effective synthetic pathway can be devised from readily available precursors, leveraging well-established heterocyclic transformations. A plausible and efficient route commences with 2-amino-4,6-dihydroxypyrimidine.

Synthetic Workflow Diagram

Methodological & Application

The Strategic Amination of 2-Bromo-4,6-dichloropyrimidine: A Guide to Regioselective Buchwald-Hartwig Coupling

Introduction: Navigating the Complex Landscape of Polyhalogenated Heteroaryls

In the landscape of pharmaceutical and materials science, pyrimidine scaffolds are foundational motifs, integral to the structure of numerous bioactive compounds and functional materials. The ability to selectively introduce nitrogen-containing substituents onto the pyrimidine core is a critical capability for molecular design and optimization. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[1][2] However, the application of this powerful reaction to polyhalogenated pyrimidines, such as 2-Bromo-4,6-dichloropyrimidine, introduces a significant challenge: regioselectivity. This guide provides an in-depth analysis of the factors governing the selective amination of this substrate, offering a detailed protocol and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Underpinnings: The Decisive Factors in Regioselective Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[4] When multiple halogen substituents are present, as in 2-Bromo-4,6-dichloropyrimidine, the initial oxidative addition step becomes the regioselectivity-determining event.

Two primary factors dictate the site of oxidative addition:

-

Carbon-Halogen Bond Strength: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. For 2-Bromo-4,6-dichloropyrimidine, the C-Br bond at the 2-position is weaker than the C-Cl bonds at the 4 and 6 positions, suggesting a kinetic preference for oxidative addition at C2.

-

Electronic Properties of the Pyrimidine Ring: The pyrimidine ring is electron-deficient, which activates the halide positions towards nucleophilic attack and oxidative addition. The C4 and C6 positions are generally more electron-deficient than the C2 position. This electronic effect often leads to preferential reactivity at the C4 and C6 positions in nucleophilic aromatic substitution (SNAr) and some palladium-catalyzed couplings.[5]

For 2-Bromo-4,6-dichloropyrimidine, these two factors are in opposition. The inherent reactivity of the C-Br bond favors amination at the C2 position, while the electronic activation of the pyrimidine ring may favor the C4/C6 positions. Literature precedents on related dihalopyrimidines show that the outcome is highly dependent on the specific reaction conditions, particularly the choice of ligand and base. While C4 selectivity is often observed in the amination of dichloropyrimidines, the presence of a more labile bromine at C2 in the target substrate strongly suggests that amination will preferentially occur at the 2-position under carefully controlled Buchwald-Hartwig conditions.

Visualizing the Catalytic Cycle

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C2 Position

This protocol provides a general procedure for the selective Buchwald-Hartwig amination of 2-Bromo-4,6-dichloropyrimidine at the C2 position. Optimization of reaction parameters is recommended for each specific amine substrate.

Materials:

-

2-Bromo-4,6-dichloropyrimidine

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC precatalyst)[6]

-

Phosphine ligand (e.g., Xantphos, Josiphos-type ligands)[3][7]

-

Base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS)[5]

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar.

-

Reagent Addition: Add the base (1.5-2.5 equivalents), followed by 2-Bromo-4,6-dichloropyrimidine (1.0 equivalent) and the amine (1.1-1.5 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4,6-dichloropyrimidine derivative.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the selective amination of 2-Bromo-4,6-dichloropyrimidine.

| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Expected Regioselectivity |

| Primary Alkylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (2.0) | Toluene | 100 | C2 > C4/C6 |

| Secondary Alkylamine | Pd(OAc)₂ (2) | Josiphos-type (2.5) | LiHMDS (2.0) | THF | 80 | C2 > C4/C6 |

| Primary Arylamine | Pd-NHC (G3) (3) | - | K₃PO₄ (2.5) | Dioxane | 110 | C2 > C4/C6 |

| Secondary Arylamine | Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ (3.0) | Toluene | 110 | C2 > C4/C6 |

Note: Yields are highly substrate-dependent and require optimization. The expected regioselectivity is based on the higher reactivity of the C-Br bond.

Workflow for Reaction Optimization

Figure 2. A systematic workflow for optimizing the regioselective Buchwald-Hartwig amination.

Conclusion and Future Outlook

The Buchwald-Hartwig amination of 2-Bromo-4,6-dichloropyrimidine presents a nuanced challenge in synthetic chemistry, where the interplay of halogen reactivity and electronic effects of the heterocyclic core dictates the reaction's outcome. By leveraging the inherent lability of the carbon-bromine bond, selective amination at the C2 position is achievable. The judicious selection of palladium catalysts, phosphine ligands, and bases is paramount to achieving high yields and regioselectivity. The protocols and insights provided herein serve as a robust starting point for researchers to explore the synthesis of novel 2-aminopyrimidine derivatives, thereby expanding the chemical space for drug discovery and materials science. Further investigations into the development of novel catalyst systems that can predictably tune the regioselectivity of such transformations will continue to be an area of significant interest.

References

- Wan, Z.-K., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(11), 2425–2428.

- Ji, J., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4617–4620.

- Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 16(38), 11558-11562.

- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Barluenga, J., et al. (2007). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chemistry – An Asian Journal, 2(12), 1519-1525.

- ACS GCI Pharmaceutical Roundtable.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.

- Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.

- BenchChem. (2025).

- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183.

- Wikipedia. (2023).

- Taylor, R. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7626–7636.

- Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Neufeldt, S. R., & Sanford, M. S. (2014). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Abstracts of Papers of the American Chemical Society, 248.

- Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9378–9389.

- Hou, H., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892.

- Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5974–5986.

- Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(20), 4758.

- Hou, S., et al. (2024). The Effect of Basic Ligands and Alkenes on the Regioselectivity of C-H Additions of Tertiary Amines to Alkenes. Chemistry – A European Journal, 30(32), e202401014.

- Hou, H., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. The Journal of Organic Chemistry, 87(5), 3215-3225.

- BenchChem. (2025).

- Liebeskind, L. S., & Srogl, J. (2002). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Organic Letters, 4(6), 979–981.

- Bedford, R. B., et al. (2003). Coupling reactions with haloaromatic amines and alcohols for a practical synthetic route to 2-substituted aminophenyl and hydroxyphenyl pyridines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 2-Bromo-4,6-dichloropyrimidine

Abstract

The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, integral to a significant percentage of FDA-approved small-molecule kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds within the ATP-binding pocket of kinases make it a "privileged" structure in drug design.[1][3] This guide provides an in-depth exploration of 2-Bromo-4,6-dichloropyrimidine, a versatile and strategically functionalized starting material for the synthesis of diverse kinase inhibitor libraries. We will dissect the chemical logic behind its reactivity, providing detailed, field-proven protocols for its sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the discovery of novel therapeutic agents targeting kinases.[4]

The Strategic Advantage of 2-Bromo-4,6-dichloropyrimidine

The synthetic utility of 2-Bromo-4,6-dichloropyrimidine lies in the differential reactivity of its three halogen substituents. This predictable hierarchy of reactivity allows for a controlled, stepwise introduction of various chemical moieties, which is a cornerstone of modern library synthesis and lead optimization.

-

C4 and C6 Positions (Chloro): These positions are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent halogens. Typically, the first substitution occurs at one of these positions.

-

C2 Position (Bromo): The C2 position is less reactive towards SNAr compared to C4/C6. However, the Carbon-Bromine (C-Br) bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) than the Carbon-Chlorine (C-Cl) bonds.[5]

This reactivity profile enables a powerful and divergent synthetic strategy:

-

First, introduce diversity at the C4/C6 position via SNAr.

-

Second, introduce diversity at the C2 position via Pd-catalyzed cross-coupling.

Visualizing the Reactivity Hierarchy

The following diagram illustrates the primary sites for synthetic modification on the 2-Bromo-4,6-dichloropyrimidine core.

Caption: Regioselectivity map for 2-Bromo-4,6-dichloropyrimidine.

Core Synthetic Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Regioselective SNAr with Amines

This protocol details the selective substitution of one chlorine atom, typically at the C4 or C6 position, with an amine nucleophile. This reaction is often the first step in building the kinase inhibitor scaffold.[6]

Rationale: The choice of a non-polar solvent like isopropanol and a mild base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at moderate temperatures favors mono-substitution. Using stronger bases or more polar solvents can lead to di-substitution.

Materials:

-

2-Bromo-4,6-dichloropyrimidine (1.0 eq)

-

Amine of choice (e.g., aniline, piperazine derivative) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Isopropanol (IPA) or n-Butanol

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-4,6-dichloropyrimidine (1.0 eq).

-

Dissolve the starting material in isopropanol (approx. 0.2 M concentration).

-

Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-chloro-6-aminopyrimidine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C-Br bond at the C2 position with an aryl or heteroaryl boronic acid. This step is crucial for installing key recognition elements that interact with the kinase hinge region.[7][8]

Rationale: The C-Br bond is significantly more reactive than the C-Cl bond towards Pd(0) oxidative addition.[5] We use a standard palladium catalyst like Pd(PPh₃)₄, which is effective for this transformation. The base is required for the transmetalation step of the catalytic cycle.[9]

Materials:

-

2-bromo-4-chloro-6-substituted-pyrimidine (from Protocol 1) (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (typically 4:1 or 5:1 v/v)

-

Schlenk tube or microwave vial

-

Standard workup and purification equipment

Procedure:

-

In a Schlenk tube or microwave vial, combine the pyrimidine substrate (1.0 eq), the boronic acid (1.5 eq), the base (K₂CO₃, 3.0 eq), and the palladium catalyst (0.05 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours.[10]

-

Monitor the reaction for completion by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the 2-aryl-4-chloro-6-substituted-pyrimidine.

Protocol 3: Buchwald-Hartwig Amination

This protocol allows for the introduction of a second, often different, amine at the remaining C4/C6-Cl position after the C2 position has been functionalized.

Rationale: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, especially for less reactive aryl chlorides.[11] It requires a specific combination of a palladium source and a specialized phosphine ligand.[12][13] Xantphos is often a good ligand choice for heteroaryl chlorides.[14]

Materials:

-

2-aryl-4-chloro-6-substituted-pyrimidine (from Protocol 2) (1.0 eq)

-

Amine of choice (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq)

-

Xantphos (or other suitable phosphine ligand) (0.04-0.10 eq)

-